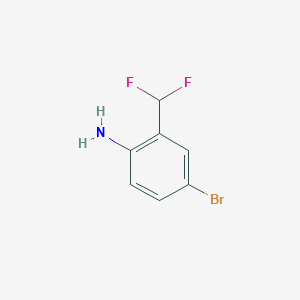

4-Bromo-2-(difluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQNIIULJJZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Difluoromethyl Aniline

Precursor Compounds and Strategic Starting Materials

The synthesis of 4-bromo-2-(difluoromethyl)aniline originates from strategically chosen precursors that contain one or more of the required structural features. The choice of starting material dictates the subsequent synthetic sequence.

A primary precursor is 1-(difluoromethyl)-3-nitrobenzene . This compound can be synthesized from 3-nitrobenzaldehyde by treating it with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) chemicalbook.com. The nitro group serves as a precursor to the aniline (B41778) functionality via reduction, while the difluoromethyl group is already in the desired position relative to the eventual amino group.

Another fundamental starting material is 2-(difluoromethyl)aniline (B1400374) . The synthesis of this compound can be approached through the reduction of 1-(difluoromethyl)-2-nitrobenzene. Direct bromination of 2-(difluoromethyl)aniline is a viable route to the final product.

Alternatively, a synthesis can commence from 1-bromo-3-(difluoromethyl)benzene . This approach requires the introduction of an amino group, typically via a nitration and subsequent reduction sequence. The directing effects of the existing bromo and difluoromethyl substituents are crucial in this pathway.

Table 1: Key Precursor Compounds

| Compound Name | Structure | Role in Synthesis |

| 1-(Difluoromethyl)-3-nitrobenzene | C₆H₅F₂NO₂ | Precursor for reduction to 2-(difluoromethyl)aniline. |

| 2-(Difluoromethyl)aniline | C₇H₇F₂N | Substrate for direct electrophilic bromination. |

| 1-Bromo-3-(difluoromethyl)benzene | C₇H₅BrF₂ | Starting material for nitration-reduction sequence. |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Starting material for the synthesis of 1-(difluoromethyl)-3-nitrobenzene chemicalbook.com. |

Selective Aromatic Nitration and Reduction Approaches

This synthetic strategy involves the introduction of a nitro group onto a benzene (B151609) ring bearing a difluoromethyl group, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step is critical for the success of this pathway.

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. The difluoromethyl group (-CHF₂) is an electron-withdrawing group and, as such, is a meta-director.

When starting with 1-(difluoromethyl)benzene, nitration with a standard mixture of concentrated nitric acid and sulfuric acid is expected to yield primarily the meta-substituted product, 1-(difluoromethyl)-3-nitrobenzene . The electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring, potentially requiring forcing conditions for the reaction to proceed efficiently.

For substrates that are more deactivated or sensitive, alternative nitrating agents can be employed to achieve the desired transformation under milder conditions. These can include combinations like bismuth subnitrate and thionyl chloride, which have been shown to be effective for a range of aromatic compounds nih.gov. The use of solid acid catalysts, such as zeolite beta, can also enhance para-selectivity in some cases, although for a meta-directing group, this effect is less relevant rsc.orggoogle.com.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of methods are available, and the choice often depends on the presence of other functional groups in the molecule wikipedia.orgyoutube.com.

Catalytic hydrogenation is a widely used and efficient method. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel wikipedia.orgyoutube.com. For the reduction of a nitro-difluoromethylbenzene derivative, this method is generally effective and clean. A procedure analogous to the reduction of 2-bromo-5-nitrobenzotrifluoride using Raney Ni and hydrogen gas demonstrates the applicability of this method to fluorinated nitroaromatics chemicalbook.com.

Another common set of conditions involves the use of metals in acidic media. Reagents such as iron powder in the presence of hydrochloric acid or acetic acid, tin(II) chloride in hydrochloric acid, or zinc in hydrochloric acid are effective for this reduction wikipedia.orgyoutube.comyoutube.com. These methods are often cost-effective and tolerant of various functional groups, making them suitable for large-scale synthesis.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Notes |

| H₂ / Raney Nickel | Methanol, 80-90 °C, 0.8-1.0 MPa | High efficiency and applicable to fluorinated compounds chemicalbook.com. |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate, Room Temp. | Common and effective method for clean reductions. |

| Iron (Fe) / Hydrochloric Acid (HCl) | Reflux | A classic, cost-effective method for industrial scale wikipedia.orgyoutube.com. |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl | A standard laboratory method for reducing nitroarenes wikipedia.org. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for selective reductions in some cases wikipedia.org. |

Direct and Indirect Bromination Procedures

This approach focuses on the introduction of the bromine atom onto the aromatic ring. This can be done either directly on the 2-(difluoromethyl)aniline precursor or by brominating a precursor molecule that is later converted to the aniline.

The direct bromination of 2-(difluoromethyl)aniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing difluoromethyl group (-CHF₂).

The powerful activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. In the case of 2-(difluoromethyl)aniline, the positions ortho to the amino group are sterically hindered by the adjacent difluoromethyl group and the other ortho position. Therefore, the incoming bromine atom is strongly directed to the para position, yielding This compound .

The high reactivity of anilines can sometimes lead to multiple brominations khanacademy.org. To achieve selective mono-bromination, the reactivity of the amino group can be tempered by converting it into an acetanilide derivative prior to bromination. The acetyl group reduces the activating effect of the nitrogen lone pair through resonance. After bromination, the acetyl group can be removed by hydrolysis to regenerate the aniline youtube.comyoutube.com.

Common brominating agents for this transformation include bromine (Br₂) in a solvent like acetic acid or a non-polar solvent like carbon disulfide to control reactivity youtube.com. N-Bromosuccinimide (NBS) is another effective and often more selective reagent for the bromination of anilines, particularly when used in a polar aprotic solvent like N,N-dimethylformamide (DMF) chemicalbook.comlookchem.com. The synthesis of the analogous 4-bromo-3-(trifluoromethyl)aniline (B1346880) is successfully achieved using NBS in DMF, suggesting this would be an effective method for 2-(difluoromethyl)aniline chemicalbook.com.

Table 3: Reagents for Electrophilic Aromatic Bromination of Anilines

| Reagent | Solvent | Key Features |

| Bromine (Br₂) | Acetic Acid | Standard conditions, can lead to over-bromination if not controlled. |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | Non-polar solvent reduces the rate and can improve selectivity youtube.com. |

| N-Bromosuccinimide (NBS) | DMF | Mild and selective reagent, often preferred for mono-bromination of activated rings chemicalbook.comlookchem.com. |

| Tetrabutylammonium tribromide (Bu₄NBr₃) | Dichloromethane (B109758) | A solid, safer alternative to liquid bromine. |

An alternative strategy involves starting with a pre-brominated compound, such as 1-bromo-3-(difluoromethyl)benzene . The synthesis would then proceed by introducing the amino group, typically via nitration followed by reduction.

Methodologies for Introducing the Difluoromethyl Group

The incorporation of the difluoromethyl group is a critical step that significantly influences the biological activity of the final product. The CHF2 group is valued for its unique properties, serving as a lipophilic hydrogen bond donor and a bioisostere for functional groups like hydroxyls and thiols. princeton.edunih.govresearchgate.net

Radical-based difluoromethylation has emerged as a powerful tool for C-H functionalization. nih.gov These methods often utilize radical precursors that generate a difluoromethyl radical (•CF2H), which then reacts with the aromatic ring. Photoredox catalysis is a common strategy, where a photocatalyst, upon light irradiation, initiates the formation of the •CF2H radical from a suitable source. acs.orgnih.gov For instance, organic dyes like Eosin Y can be used as metal-free photocatalysts to promote the difluoroalkylation of anilines under mild conditions. acs.orgnih.gov The mechanism often involves a single-electron transfer (SET) event, generating the fluorinated radical and a radical cation of the aniline derivative. acs.org

Another approach involves the use of reagents like Zn(SO2CF2H)2, which can generate the •CF2H radical under oxidative conditions. nih.gov These radical processes offer an advantage by potentially avoiding the need for pre-functionalized substrates, allowing for direct C-H difluoromethylation. nih.gov

Table 1: Comparison of Radical Difluoromethylation Reagents

| Reagent/System | Catalyst/Initiator | Conditions | Advantages |

|---|---|---|---|

| Ethyl difluoroiodoacetate | Eosin Y (organic photocatalyst) | Visible light (525 nm), DMF | Metal-free, mild conditions acs.orgnih.gov |

| Bromodifluoromethane | Dual Nickel/Photoredox catalysis | Mild conditions | Uses a simple, available CF2H source princeton.edu |

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to difluoromethylation. researchgate.net These methods typically involve the coupling of an aryl halide or its equivalent with a difluoromethylating agent, mediated by a transition metal catalyst such as palladium, copper, or nickel. researchgate.netnih.gov

Nickel-catalyzed reactions, often in combination with photoredox catalysis (metallaphotoredox), have proven effective for the difluoromethylation of aryl bromides. princeton.edu This dual catalytic system can utilize simple and commercially available sources like bromodifluoromethane (BrCF2H). The mechanism involves the generation of a difluoromethyl radical via a silyl-radical-mediated halogen abstraction, which is then incorporated into the nickel catalytic cycle. princeton.edu This approach is noted for its broad substrate scope and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. princeton.edu

Copper-catalyzed methods are also prevalent. For example, aryl iodides can be coupled with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. acs.org

The choice between nucleophilic and electrophilic reagents depends on the nature of the substrate and the desired reaction pathway.

Nucleophilic Reagents: These reagents deliver a difluoromethyl anion (⁻CF2H) or its synthetic equivalent. A common precursor is difluoromethyl phenyl sulfone (PhSO2CF2H), which can be deprotonated by a base to form the nucleophilic (phenylsulfonyl)difluoromethyl anion. cas.cn This anion can then react with electrophiles. Another important nucleophilic reagent is (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, though it is primarily used for trifluoromethylation, similar principles apply to difluoromethyl analogues like [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO2CF2SiMe3). cas.cnbeilstein-journals.org

Electrophilic Reagents: These reagents deliver a difluoromethyl cation (⁺CF2H) or its equivalent to a nucleophilic substrate. While less common than their trifluoromethyl counterparts, reagents for electrophilic difluoromethylation have been developed. These are often hypervalent iodine compounds or sulfonium (B1226848) salts. beilstein-journals.orgacs.orgdocumentsdelivered.com For example, S-(trifluoromethyl)dibenzothiophenium salts are well-known electrophilic trifluoromethylating agents, and analogous difluoromethyl reagents can be conceptualized. beilstein-journals.org These reagents are particularly useful for the functionalization of electron-rich aromatic systems like anilines. beilstein-journals.orgacs.org

Multi-Step Synthetic Sequences and Optimization Strategies

The synthesis of this compound typically involves a multi-step process, starting from a more readily available precursor. researchgate.net A common strategy involves the initial synthesis of a substituted aniline followed by the introduction of the difluoromethyl group or, conversely, the difluoromethylation of a benzene derivative followed by nitration and reduction.

One potential synthetic route could start with 3-aminobenzotrifluoride. Although this provides a trifluoromethyl group, a similar pathway could be envisioned starting with a difluoromethyl-substituted aniline. The aniline is first brominated to introduce the bromine atom at the desired position. A common method for the bromination of anilines is the use of N-Bromosuccinimide (NBS) in a solvent like DMF. chemicalbook.com

A plausible multi-step sequence is as follows:

Starting Material: 2-(Difluoromethyl)aniline.

Protection (Optional): The amino group can be protected, for example, as an acetanilide, to control reactivity and regioselectivity during subsequent steps.

Bromination: Electrophilic aromatic substitution with a brominating agent (e.g., Br2 in acetic acid or NBS) to install the bromine atom at the para-position relative to the amino group. chemicalbook.com

Deprotection (if applicable): Removal of the protecting group to regenerate the free aniline.

Optimization of such sequences involves fine-tuning reaction conditions (temperature, solvent, catalyst, reaction time) for each step to maximize yield and purity while minimizing side products. researchgate.net For instance, in the bromination step, controlling the temperature and the rate of addition of the brominating agent is crucial to prevent the formation of di-brominated or other undesired isomers.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. eurekalert.orgsciencedaily.com For the synthesis of this compound, this involves several key areas:

Use of Safer Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more environmentally benign alternatives. For example, using water as a solvent where possible or employing Brønsted acidic ionic liquids as recyclable catalysts can improve the green credentials of a synthesis. nih.gov

Catalysis: Utilizing catalytic processes over stoichiometric reagents to reduce waste. Metal-catalyzed and organocatalytic methods are preferred. researchgate.netacs.orgnih.gov The use of visible-light photoredox catalysis also aligns with green chemistry principles by using light as a renewable energy source. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Continuous Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. researchgate.net The utilization of fluoroform, a potent greenhouse gas, as a difluoromethyl source in continuous flow systems represents a significant step towards a more sustainable process. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides a sustainable alternative to traditional methods by using electricity to drive chemical reactions, often under mild conditions and reducing the need for chemical oxidants or reductants. rsc.org

Research into these areas aims to develop synthetic pathways that are not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible. eurekalert.orgsciencedaily.com

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2 Difluoromethyl Aniline

Reactivity of the Aromatic Amino Group

The presence of the amino group on the aromatic ring of 4-bromo-2-(difluoromethyl)aniline dictates a significant portion of its chemical reactivity. This functional group serves as a versatile handle for a variety of transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with a range of electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetanilide. This transformation is often employed to protect the amino group, moderating its activating effect in electrophilic aromatic substitution reactions and preventing unwanted side reactions. libretexts.org

Sulfonylation: In a similar vein, the amino group can undergo sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. nih.govfrontiersin.org This reaction is significant in medicinal chemistry, as the sulfonamide moiety is a common feature in many therapeutic agents. nih.gov Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has also been reported as a modern approach. frontiersin.org

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, specific methods can be employed for the introduction of alkyl groups. For instance, photoinduced methods have been developed for the difluoroalkylation of anilines. nih.govconicet.gov.ar

Diazo Coupling and Sandmeyer Reactions for Functional Group Interconversion

The conversion of the aromatic amino group into a diazonium salt is a cornerstone of synthetic aromatic chemistry, opening up a plethora of subsequent transformations. masterorganicchemistry.comlibretexts.org This is achieved by treating the aniline (B41778) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orgdoubtnut.com

The resulting arenediazonium salt is a highly versatile intermediate. libretexts.org The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be substituted by a wide variety of nucleophiles. masterorganicchemistry.com

Sandmeyer Reactions: This class of reactions, discovered by Traugott Sandmeyer, utilizes copper(I) salts to replace the diazonium group with various substituents. wikipedia.orgnih.gov For example:

Halogenation: Treatment with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) introduces a bromine or chlorine atom, respectively. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing halogens onto the aromatic ring in positions that may not be accessible through direct electrophilic halogenation. organic-chemistry.org

Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group (-CN), which is a valuable precursor for the synthesis of carboxylic acids, amides, and amines. libretexts.org

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) salt to the diazonium ion, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Diazo Coupling Reactions: Arenediazonium salts can also act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in diazo coupling reactions. libretexts.orgdoubtnut.comyoutube.comresearchgate.net This reaction forms azo compounds (-N=N-), which are often highly colored and are used as dyes. doubtnut.comresearchgate.net The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring. researchgate.net

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

Transformations Involving the Bromo Substituent

The bromine atom on the aromatic ring of this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysis has revolutionized organic synthesis, and the bromo substituent makes this compound an excellent substrate for these transformations. ossila.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the position of the bromine atom. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgliverpool.ac.uklibretexts.org This reaction is highly regio- and stereoselective, typically affording the trans-alkene. liverpool.ac.uk The reaction tolerates a wide variety of functional groups. beilstein-journals.orgliverpool.ac.uk

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. researchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. nih.gov This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines, including anilines and heterocyclic amines, at the position of the bromine atom. nih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | Biaryl or Alkyl/Alkenyl-arene |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Arylamine |

Copper-Mediated Coupling Reactions

While palladium-catalyzed reactions are more common, copper-mediated coupling reactions also play a role in the transformation of aryl bromides. The Ullmann condensation, for example, is a classical copper-promoted reaction for the formation of biaryl ethers and diarylamines, although it often requires harsh reaction conditions. acs.org More modern copper-mediated coupling reactions have been developed that proceed under milder conditions. organic-chemistry.org For instance, copper-mediated trifluoromethylation and difluoromethylation reactions of aryl halides have been reported. nih.gov

Magnesium and Lithium Halogen Exchange for Grignard and Organolithium Reagents

The transformation of this compound into more reactive organometallic species, such as Grignard and organolithium reagents, is a critical step for its further functionalization. This is typically achieved through halogen-metal exchange reactions.

Grignard Reagent Formation:

The formation of a Grignard reagent from an aryl halide like this compound involves the reaction of the halide with magnesium metal. adichemistry.comwikipedia.org This process, known as an oxidative insertion, results in the magnesium inserting itself between the carbon and bromine atoms. adichemistry.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by water. adichemistry.comlibretexts.org The general scheme for this reaction is the conversion of an organohalide to an organomagnesium halide (R-Mg-X). adichemistry.com The reactivity of the halide is crucial, with bromides being common starting materials for the synthesis of aryl Grignard reagents. wikipedia.org

Factors influencing the success of Grignard reagent formation include the activation of the magnesium metal, often achieved by dislodging the passivating magnesium oxide layer with agents like iodine or 1,2-dibromoethane, and the choice of solvent. adichemistry.comwikipedia.org For aryl bromides, THF is often a more effective solvent than diethyl ether. adichemistry.com

Organolithium Reagent Formation:

Organolithium reagents can be prepared from organic halides through a lithium-halogen exchange reaction. wikipedia.org This method involves the reaction of an organolithium compound, commonly butyllithium, with an organic halide. wikipedia.org The exchange is a fast reaction, with the rate following the trend I > Br > Cl. wikipedia.org This process is particularly useful for creating aryl- and vinyllithium (B1195746) reagents. wikipedia.org

The mechanism of lithium-halogen exchange is kinetically controlled and is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org The presence of certain functional groups can accelerate the exchange. wikipedia.org

Comparative Reactivity and Selectivity:

Both Grignard and organolithium reagents are powerful nucleophiles and strong bases. libretexts.orgmnstate.edu However, they exhibit different reactivities and selectivities. Halogen-magnesium exchange is generally slower than halogen-lithium exchange and is influenced by the electron density of the aromatic ring. clockss.org The use of reagents like iPrMgCl·LiCl can facilitate the Br/Mg exchange of less activated organic bromides under mild conditions, tolerating a range of functional groups. clockss.org In some cases, a combination of reagents, such as i-PrMgCl and n-BuLi, can be employed to achieve selective bromine-metal exchange on substrates with acidic protons. nih.gov

The choice between forming a Grignard or an organolithium reagent from this compound would depend on the desired subsequent reaction and the tolerance of other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. nih.gov In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.publibretexts.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process via the Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The nature of the leaving group is also important, with the order of reactivity often being F > Cl > Br > I, as the C-X bond-breaking step is not typically the rate-determining step. masterorganicchemistry.com

Given the presence of the bromo leaving group, SNAr reactions on this compound would likely require a strong nucleophile and potentially harsh reaction conditions, unless further activation of the ring is present. The interplay of the electronic effects of the difluoromethyl and amino groups will be a determining factor in the feasibility and outcome of SNAr pathways for this compound.

Reactivity and Stability of the Difluoromethyl Group

Chemical Transformations and Functional Group Tolerance

The difluoromethyl (CF2H) group is a unique substituent that can act as a bioisostere for alcohol, thiol, or amine groups due to its ability to act as a hydrogen bond donor. rsc.org This property stems from the highly polarized C-H bond within the CF2H group. rsc.org

The chemical stability of the difluoromethyl group is generally high, allowing for a range of chemical transformations on other parts of the molecule without affecting the CF2H moiety. This functional group tolerance is crucial in multi-step syntheses. For instance, methods have been developed for the difluoromethylation of various functional groups that show good tolerance for other groups that might be reactive towards difluorocarbene. rsc.org

However, the presence of certain functional groups can be problematic. For example, ketone and aldehyde groups are often not tolerated in some difluoromethylation reactions due to competing addition of the difluoromethylating agent to the carbonyl group. rsc.org

In the context of this compound, the difluoromethyl group is expected to be stable under a variety of reaction conditions, allowing for transformations such as those involving the amino group or the bromo substituent. For example, the amino group can act as a nucleophile in various reactions. ossila.com

Electronic Effects on Aromatic Ring Reactivity

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity of the aromatic ring to which it is attached.

The electron-withdrawing nature of the CF2H group deactivates the aromatic ring towards electrophilic substitution reactions. This deactivation is a result of the inductive effect of the fluorine atoms, which pulls electron density away from the ring, making it less attractive to electrophiles.

Conversely, the electron-withdrawing properties of the difluoromethyl group activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly when it is positioned ortho or para to a good leaving group. This is because the CF2H group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.

In this compound, the difluoromethyl group is ortho to the amino group and meta to the bromo group. The amino group is an electron-donating group, which activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. The electronic interplay between the strongly electron-withdrawing difluoromethyl group and the electron-donating amino group, along with the deactivating bromo group, will create a complex reactivity profile for the aromatic ring. The precise outcome of a given reaction will depend on the nature of the reagent and the reaction conditions.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. In the context of derivatives of this compound, the presence of the amino group and the bromo substituent provides opportunities for such cyclizations.

For instance, the Parham cyclization is a reaction where an aryl halide undergoes a lithium-halogen exchange to form a lithiated arene. wikipedia.org If this arene has a side chain with an electrophilic group, the newly formed carbanion can attack this group intramolecularly to form a cyclic compound. wikipedia.org This strategy is widely used for the formation of heterocycles. wikipedia.org

Another example of intramolecular cyclization involves the nucleophilic attack of an amino group onto an electrophilic center within the same molecule. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo intramolecular cyclization, where the aniline moiety attacks a carbonyl group, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

Mechanistic Studies of Key Transformations

Understanding the mechanisms of key transformations is fundamental to optimizing reaction conditions and predicting outcomes. For reactions involving this compound, mechanistic studies would focus on several key areas.

Grignard Reagent Formation: The mechanism of Grignard reagent formation is complex and not fully understood, but it is known to be an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions is generally considered to be a two-step addition-elimination process involving a Meisenheimer complex. nih.gov However, kinetic isotope effect (KIE) studies and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov The specific mechanism for an SNAr reaction on a derivative of this compound would depend on the nucleophile, the leaving group, and the electronic nature of the aromatic ring.

Difluoromethylation Reactions: Mechanistic studies of reactions involving the transfer of a difluoromethyl group have revealed different pathways. Some proceed via a classic difluorocarbene intermediate, while others, particularly those involving certain sulfonium (B1226848) ylides, are proposed to occur through a nucleophilic substitution mechanism. rsc.org Radical mechanisms, such as an SRN1-type mechanism, have also been identified in the difluoromethylation of thiols. rsc.org

A detailed mechanistic study of a transformation involving this compound would likely employ a combination of experimental techniques, such as kinetic studies, trapping of intermediates, and spectroscopic analysis, along with computational modeling to elucidate the reaction pathway.

Applications of 4 Bromo 2 Difluoromethyl Aniline As a Synthetic Intermediate

Construction of Heterocyclic Systems

The aniline (B41778) functionality in 4-Bromo-2-(difluoromethyl)aniline serves as a primary anchor for the assembly of numerous nitrogen-containing heterocyclic rings. The presence of the bromo and difluoromethyl substituents is anticipated to influence the regioselectivity and reactivity of these cyclization reactions, offering pathways to unique molecular frameworks.

Indole (B1671886) and Benzimidazole Ring Formation

The synthesis of indoles and benzimidazoles often relies on precursors derived from anilines. While direct examples employing this compound are not extensively documented, its application in classical and modern synthetic protocols can be confidently predicted.

For instance, in the Fischer indole synthesis , this compound can be converted to its corresponding hydrazone, which upon treatment with an acid catalyst, would be expected to undergo cyclization to furnish a 5-bromo-7-(difluoromethyl)indole derivative. The electron-withdrawing nature of the difluoromethyl group might necessitate stronger acidic conditions or higher temperatures to facilitate the key-sigmatropic rearrangement.

Similarly, the formation of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While this compound is not a diamine itself, it can be readily converted to the corresponding o-phenylenediamine through nitration at the 6-position followed by reduction. The resulting 4-bromo-6-(difluoromethyl)benzene-1,2-diamine would be a valuable precursor for the synthesis of 5-bromo-7-(difluoromethyl)benzimidazoles. Alternatively, modern approaches involving the reaction of o-haloanilines with amidines could potentially be adapted for the direct use of this compound.

Table 1: Proposed Synthesis of Indole and Benzimidazole Derivatives

| Starting Material | Reagents and Conditions (Proposed) | Expected Product | Heterocyclic System |

| This compound | 1. NaNO₂, HCl; 2. SnCl₂; 3. Ketone/Aldehyde, Acid catalyst | 5-Bromo-7-(difluoromethyl)indole | Indole |

| This compound | 1. HNO₃, H₂SO₄; 2. Fe, HCl; 3. RCOOH, heat | 5-Bromo-7-(difluoromethyl)benzimidazole | Benzimidazole |

Quinoline (B57606) and Isoquinoline (B145761) Framework Synthesis

The construction of quinoline and isoquinoline scaffolds offers a rich area for the application of this compound. Several named reactions for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer syntheses , utilize anilines as key starting materials.

In a potential Combes synthesis , the reaction of this compound with a β-diketone under acidic conditions would be expected to yield a 5-bromo-7-(difluoromethyl)-2,4-disubstituted quinoline. The regioselectivity of the cyclization would be influenced by the steric bulk of the difluoromethyl group. The Friedländer annulation , involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could also be employed after appropriate functionalization of the aniline precursor.

The synthesis of isoquinolines often involves building the second ring onto a pre-existing benzene (B151609) ring. While direct cyclization from this compound is less common, its conversion to an o-substituted derivative, such as an o-alkynyl or o-vinyl aniline, would open pathways for transition metal-catalyzed cyclizations to afford substituted isoquinolines.

Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds

The synthesis of pyrimidine and pyridine rings can be approached through various condensation and cyclization strategies. While the direct involvement of anilines in pyrimidine synthesis is less frequent, they can be precursors to intermediates that do participate in such ring formations. For instance, the aniline group of this compound could be transformed into a urea (B33335) or thiourea, which are common building blocks for pyrimidine synthesis.

For the construction of pyridine scaffolds, the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), can be adapted. While ammonia is the traditional nitrogen source, anilines can sometimes be used. More contemporary methods, such as transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, could potentially utilize a nitrile derivative of this compound. Furthermore, the development of N-difluoromethylated pyridines and 4-pyridones has been reported using reagents like ethyl bromodifluoroacetate, highlighting the interest in incorporating the CF₂H group into such heterocycles.

Triazole and Pyrazolone (B3327878) Derivatives

The synthesis of triazole and pyrazolone derivatives often proceeds through the reaction of hydrazines or related compounds with appropriate precursors. This compound can be converted into its corresponding hydrazine (B178648) derivative via diazotization followed by reduction. This hydrazine would be a key intermediate for accessing these five-membered heterocyclic systems.

For the synthesis of 1,2,4-triazoles , the hydrazine derivative could be reacted with a variety of one-carbon synthons, such as formic acid, formamide, or orthoesters. The resulting 1-(4-bromo-2-(difluoromethyl)phenyl)-1H-1,2,4-triazole would possess a unique substitution pattern.

The formation of pyrazolones typically involves the condensation of a hydrazine with a β-ketoester. Reacting the hydrazine derived from this compound with, for example, ethyl acetoacetate (B1235776) would lead to the formation of a 1-(4-bromo-2-(difluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one. The bromine atom on the pyrazolone product would serve as a handle for further functionalization.

Development of Complex Organic Molecules

Beyond its role in constructing heterocyclic cores, this compound is an excellent starting point for the synthesis of more elaborate and highly functionalized organic molecules.

Precursors for Advanced Aryl Amine Building Blocks

The bromine atom in this compound is a key feature that allows for its elaboration into more complex aryl amine building blocks through a variety of transition metal-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, base | Aryl- or vinyl-substituted anilines |

| Buchwald-Hartwig Amination | Amines, amides | Pd catalyst, phosphine (B1218219) ligand, base | Di- or tri-substituted anilines |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted anilines |

| Heck Coupling | Alkenes | Pd catalyst, base | Alkenyl-substituted anilines |

| Stille Coupling | Organostannanes | Pd catalyst | Aryl- or vinyl-substituted anilines |

These reactions would allow for the introduction of a wide range of substituents at the 4-position, leading to a library of advanced aryl amine building blocks. The difluoromethyl group at the 2-position would sterically and electronically influence these transformations, potentially leading to unique reactivity and selectivity. The resulting complex anilines could then be used in the aforementioned heterocyclic syntheses or as key components in the development of new materials and biologically active compounds. The presence of the difluoromethyl group is known to be a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding, making these advanced building blocks particularly attractive for medicinal chemistry applications.

The Versatility of this compound as a Synthetic Intermediate

This compound is a halogenated aniline derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a bromine atom, a difluoromethyl group, and an amino group on an aniline core, provides multiple reactive sites for various chemical transformations. This versatility makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Fluorinated Aromatic Compounds and Analogues

The presence of the difluoromethyl group (CF2H) in this compound is of particular significance. The CF2H group is a recognized bioisostere for functional groups like hydroxyl (OH), thiol (SH), and amine (NH2), capable of forming hydrogen bonds which can influence molecular interactions and biological activity. rsc.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. nih.govtcichemicals.com

This compound serves as a key precursor for the synthesis of more complex fluorinated aromatic compounds. The bromine atom on the aromatic ring can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The amino group can be diazotized and subsequently replaced with other functional groups, or it can be acylated or alkylated to form a variety of amide and amine derivatives.

For instance, related fluorinated anilines, such as 4-bromo-2,6-difluoroaniline (B33399), are used to synthesize conjugated quasiplanar triarylamines which function as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com The synthesis of bromoaniline derivatives can be achieved through various methods, including the Sandmeyer reaction followed by bromination. fluoromart.com

Contribution to Materials Science Precursors

The unique electronic properties imparted by the difluoromethyl and bromo substituents make this compound a valuable precursor in materials science, particularly for the synthesis of monomers for advanced polymers and precursors for optoelectronic devices.

Monomers for Polymeric Materials

The reactive sites on this compound allow for its incorporation into polymer chains. The amino group can react with carboxylic acids or acyl chlorides to form polyamides, while the bromo group can be utilized in polymerization reactions that proceed via cross-coupling mechanisms. The resulting fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties. For example, a Pd-azobenzene complex based on the related 4-bromo-2,6-difluoroaniline has demonstrated photo-switching properties, with the ability to reversibly switch between two discrete self-assembled structures. ossila.com

Precursors for Optoelectronic Compounds (e.g., OLEDs, Perovskite Solar Cells)

In the field of optoelectronics, fluorinated organic materials are highly sought after for their tunable energy levels and improved device performance. The electron-withdrawing nature of the difluoromethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. This property is critical in the design of materials for Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

This compound and its derivatives can be used to synthesize hole-transporting materials (HTMs) and electron-transporting materials (ETMs) which are essential components of these devices. The ability to modify the aniline core through reactions at the bromo and amino positions allows for the fine-tuning of the electronic and physical properties of the resulting materials, leading to more efficient and stable devices. ossila.com

Role in the Development of Novel Synthetic Methodologies

The reactivity of this compound also makes it a valuable tool in the development of new synthetic methods. Its participation in late-stage functionalization reactions is particularly noteworthy. nih.gov Late-stage functionalization refers to the introduction of key functional groups at a late step in a synthetic sequence, which is a highly desirable strategy in drug discovery and development as it allows for the rapid generation of a library of analogues from a common advanced intermediate. nih.gov

The bromine atom of this compound can be a site for various transformations, enabling the exploration of new chemical space. For example, it can be used in the development of novel cross-coupling reactions or in the investigation of new C-H activation strategies. The presence of the difluoromethyl group can also influence the regioselectivity and reactivity of these transformations, providing insights into the electronic and steric effects of this important functional group.

The development of new methods for the synthesis of fluorinated compounds is an active area of research. rsc.org Reagents and building blocks like this compound are instrumental in advancing this field, enabling the synthesis of novel fluorinated molecules with potential applications in various scientific disciplines.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Difluoromethyl Aniline and Its Derivatives

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Specific High-Resolution Mass Spectrometry (HRMS) data for 4-Bromo-2-(difluoromethyl)aniline is not publicly available. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆BrF₂N), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Fragmentation Pattern Analysis for Structural Features

The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that provide conclusive evidence for its structure. The ionization process involves the removal of an electron to form a molecular ion (M⁺), which is inherently unstable and undergoes fragmentation. chemguide.co.uk

A key feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, one at M⁺ and another at M+2. This is the characteristic isotopic signature of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

The fragmentation pathways are influenced by the different functional groups attached to the aromatic ring. The weakest bonds are most likely to break first. libretexts.org Common fragmentation patterns observed for aromatic amines include the loss of a hydrogen atom from the amine group to form a stable [M-1]⁺ ion, and the subsequent loss of hydrogen cyanide (HCN) from the aniline (B41778) ion. whitman.edu Additionally, cleavage of the carbon-bromine bond results in a significant fragment corresponding to the loss of the bromine radical. The presence of the difluoromethyl group introduces further fragmentation possibilities, such as the loss of a CHF₂ radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (relative) | Proposed Fragment Ion | Neutral Fragment Lost | Significance |

| 223/225 | [C₇H₆BrF₂N]⁺ | - | Molecular Ion (M⁺) peak with Br isotope pattern |

| 222/224 | [C₇H₅BrF₂N]⁺ | H | Loss of a hydrogen atom from the amine group |

| 196/198 | [C₆H₅BrFN]⁺ | HCN | Loss of hydrogen cyanide from the [M-H]⁺ ion |

| 172 | [C₇H₆F₂N]⁺ | Br | Cleavage of the C-Br bond |

| 144 | [C₆H₅N]⁺ | Br, CHF₂ | Loss of bromine and difluoromethyl radicals |

Note: This table is predictive and based on established fragmentation principles for related chemical structures.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding interactions within the this compound molecule.

Vibrational Mode Assignments for Functional Group Identification

The infrared and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The analysis of substituted anilines and related fluorinated aromatic compounds allows for the confident assignment of these vibrational modes. tsijournals.comnih.gov

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-F stretching vibrations associated with the difluoromethyl group are expected to produce strong absorptions in the 1100-1000 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 2: Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3400 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3050 - 3150 | Ar-H |

| N-H Bending (Scissoring) | 1600 - 1650 | -NH₂ |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1350 | Ar-N |

| C-F Stretch | 1000 - 1100 | -CHF₂ |

| C-Br Stretch | 500 - 600 | Ar-Br |

Note: These assignments are based on data from analogous compounds and established spectroscopic correlations. tsijournals.com

Analysis of Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (-NH₂) and potential hydrogen bond acceptors (the nitrogen and fluorine atoms) allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies of the involved groups. In the solid state, N-H···N hydrogen bonds between molecules are expected, which would lead to a broadening and shifting of the N-H stretching bands to lower frequencies compared to the gas phase.

Furthermore, weaker C-H···F hydrogen bonds involving the fluorine atoms of the difluoromethyl group can occur. researchgate.net The analysis of these weak interactions is crucial for understanding the complete supramolecular structure. The formation of intermolecular hydrogen bonds between dimer units has been shown to elongate the N-H bonds involved in the interaction. najah.edu

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2,4-dibromoaniline, provides a robust model for its solid-state characteristics. nih.gov

Molecular Conformation and Stereochemistry

Table 3: Crystallographic Data for the Analogous Compound 2,4-Dibromoaniline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 11.18 |

| b (Å) | 16.17 |

| c (Å) | 4.110 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Source: Crystallography Open Database, based on a study of 2,4-dibromoaniline. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces. In addition to the hydrogen bonds discussed previously (N-H···N), halogen bonding is a significant interaction. Short intermolecular Br···Br contacts, with distances shorter than the sum of their van der Waals radii (3.7 Å), have been observed in similar brominated aromatic compounds, indicating a strong directional interaction that influences crystal packing. nih.gov The packing is also likely influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The combination of hydrogen bonding, halogen bonding, and van der Waals forces dictates the final three-dimensional crystal structure.

Computational and Theoretical Studies of 4 Bromo 2 Difluoromethyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-bromo-2-(difluoromethyl)aniline would provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis would further explore the molecule's various spatial arrangements (conformers) arising from the rotation around single bonds, particularly the C-N bond of the aniline (B41778) group and the C-C bond of the difluoromethyl group. The presence of the bulky bromine atom and the difluoromethyl group ortho to the amino group would likely introduce significant steric hindrance. This steric strain would influence the orientation of the -NH2 and -CHF2 groups relative to the benzene (B151609) ring. DFT calculations could precisely quantify the energy differences between various conformers, predicting the most stable orientation. For instance, the planarity of the amino group might be distorted, and specific rotational angles of the difluoromethyl group would be favored to minimize steric clashes.

Table 1: Predicted Structural Parameters from Geometry Optimization

| Parameter | Predicted Feature | Rationale |

|---|---|---|

| C-N Bond Angle | Likely deviated from ideal sp2 hybridization | Steric hindrance from ortho substituents |

| Amino Group (-NH2) | Potentially non-planar with the ring | To alleviate steric strain |

| C-CHF2 Bond Rotation | Restricted rotation with a preferred conformer | Minimization of steric interactions with the adjacent amino group |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the aniline fragment, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing difluoromethyl and bromo substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations would provide precise energy values and visual representations of these orbitals.

Table 2: Expected Properties of Frontier Molecular Orbitals

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Primarily on the aniline ring and nitrogen lone pair | Site for electrophilic attack |

| LUMO | Distributed across the aromatic ring, with influence from -CHF2 and -Br | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate; smaller than aniline but larger than highly activated systems | Indicates susceptibility to chemical reactions |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP surface would be expected to show a region of high electron density (red) around the nitrogen atom of the amino group, making it a primary site for protonation and other electrophilic interactions. The hydrogen atoms of the amino group and the difluoromethyl group would likely exhibit a positive potential (blue). The electron-withdrawing nature of the bromine and difluoromethyl groups would create regions of lower electron density on the aromatic ring compared to unsubstituted aniline.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the course of chemical reactions, offering insights that can be difficult to obtain through experimentation alone.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations can be used to map out the entire energy profile of a potential reaction pathway. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, one could model reactions such as electrophilic aromatic substitution. The calculations would help determine which position on the ring is most susceptible to attack by an electrophile. The combined electronic effects of the activating amino group and the deactivating bromo and difluoromethyl groups would lead to complex regioselectivity, which transition state analysis could unravel.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is determined by the interplay of its three substituents. The amino group is a powerful activating group and an ortho-, para-director for electrophilic substitution due to its electron-donating resonance effect. However, the positions ortho to it are sterically hindered by the difluoromethyl group and blocked by the bromine atom. The difluoromethyl group and the bromine atom are both electron-withdrawing via induction, which deactivates the ring towards electrophilic attack.

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the structural elucidation of novel compounds. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate various spectroscopic parameters.

For halogenated anilines, studies have demonstrated a strong correlation between theoretically predicted and experimentally observed vibrational and electronic spectra. bohrium.comglobalresearchonline.net For instance, research on compounds like 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline (B1268482) has utilized DFT calculations with basis sets such as 6-311++G(d,p) to predict their Fourier-transform infrared (FT-IR) and FT-Raman spectra. globalresearchonline.netresearchgate.net These theoretical calculations aid in the assignment of fundamental vibrational modes, including the characteristic stretching, bending, and torsional motions of the molecule's functional groups. globalresearchonline.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. globalresearchonline.netresearchgate.net

Similarly, electronic absorption spectra, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). bohrium.com These calculations provide insights into the electronic transitions, oscillator strengths, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com For a molecule like this compound, such calculations would be invaluable in understanding its electronic structure and predicting its absorption maxima.

Table 1: Illustrative Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (4-chloro-2-bromoaniline) globalresearchonline.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| N-H stretch | 3450 | 3415 | 3418 |

| C-H stretch | 3075 | 3065 | 3068 |

| C=C stretch | 1620 | 1615 | 1618 |

| N-H bend | 1590 | 1585 | 1588 |

| C-N stretch | 1305 | 1300 | 1302 |

| C-Br stretch | 650 | 645 | 648 |

| C-Cl stretch | 780 | 775 | 778 |

Note: This data is for 4-chloro-2-bromoaniline and serves as an example of the type of data generated in computational spectroscopic studies.

Non-Linear Optical Properties Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are instrumental in the rational design of molecules with enhanced NLO properties. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Theoretical studies on various aniline derivatives have shown that the nature and position of substituents on the aniline ring play a crucial role in determining the NLO response. bohrium.comnih.gov For example, a study on halogenated anilines demonstrated that derivatives like 2,5-dibromoaniline (B181072) exhibit a significant first hyperpolarizability. bohrium.com The calculations, often performed using methods like B3LYP, indicate that the presence of electron-donating (like the amino group) and electron-withdrawing groups, connected through a π-conjugated system, can lead to a large β value. nih.gov

In the case of this compound, the bromine atom and the difluoromethyl group act as electron-withdrawing groups, while the amino group is an electron donor. This push-pull electronic structure is a well-known strategy for enhancing NLO properties. Computational analysis of similar molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), has involved the calculation of dipole moment (μ) and first hyperpolarizability (β) to evaluate their NLO potential. nih.gov Such studies often include Natural Bond Orbital (NBO) analysis to understand the intramolecular charge transfer interactions that are responsible for the NLO response. nih.gov

Table 2: Example of Calculated NLO Properties for a Substituted Aniline (4-nitro-3-(trifluoromethyl)aniline) nih.gov

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| Dipole Moment (μ) | 5.6 Debye |

| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ esu |

Note: This data is for 4-nitro-3-(trifluoromethyl)aniline and is presented to illustrate the typical output of NLO computational studies.

Solvent Effects and Thermodynamic Properties of Reactions

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effect of a solvent on spectroscopic properties, reaction energies, and thermodynamic parameters.

Studies on substituted anilines have explored the influence of solvent on their electrochemical and spectroscopic characteristics. umn.eduznaturforsch.comacs.org For instance, research has shown that changes in solvent polarity can affect the oxidation potentials of anilines. znaturforsch.com Computational investigations into the aqueous one-electron oxidation potentials of substituted anilines have demonstrated a good correlation between theoretical predictions and experimental values. umn.edu

Furthermore, the thermodynamic properties of reactions involving aniline derivatives can be computationally modeled. This includes calculating changes in enthalpy, entropy, and Gibbs free energy for various chemical transformations. For example, computational studies on 4-nitro-3-(trifluoromethyl)aniline have included the calculation of thermodynamic functions to understand the molecule's stability and reactivity. nih.gov These calculations are vital for predicting the feasibility and outcomes of chemical reactions involving the target compound.

While specific reaction thermodynamics for this compound have not been published, the established computational protocols for similar molecules would allow for the reliable prediction of its behavior in different chemical environments.

Future Research Directions and Perspectives for 4 Bromo 2 Difluoromethyl Aniline

Exploration of Novel and Efficient Synthetic Pathways

While general methods for the synthesis of fluorinated anilines exist, dedicated and optimized pathways to 4-Bromo-2-(difluoromethyl)aniline are a critical starting point for broader application. Future research should focus on developing more efficient, scalable, and cost-effective synthetic routes.

Current approaches to analogous compounds often involve multi-step sequences, such as the bromination of a pre-existing aniline (B41778). For instance, the synthesis of 4-Bromo-2,6-difluoroaniline (B33399) is achieved by the direct bromination of 2,6-difluoroaniline (B139000) in acetic acid. prepchem.comchemicalbook.com A similar electrophilic bromination could be envisioned for 2-(difluoromethyl)aniline (B1400374). However, the difluoromethyl group's electronic influence on the aromatic ring's reactivity and regioselectivity requires thorough investigation.

Future synthetic explorations could include:

Late-stage Difluoromethylation: Developing methods for the direct C-H difluoromethylation of 4-bromoaniline (B143363) derivatives would be highly valuable. Research into palladium-catalyzed difluoromethylation using reagents like chlorodifluoromethane (B1668795) (ClCF2H) could provide a direct and economical route. acs.org

Photoredox Catalysis: Visible-light-mediated, transition-metal-free methods are emerging as powerful tools in organic synthesis. acs.org Investigating the organophotocatalytic difluoroalkylation of 4-bromoaniline using radical precursors could offer milder reaction conditions and improved functional group tolerance. acs.orgnih.gov

Flow Chemistry: Transitioning optimized batch syntheses to continuous flow processes could enhance safety, reproducibility, and scalability, making the compound more accessible for industrial applications.

Development of New Catalytic Transformations Utilizing its Unique Functionalities

The trifunctional nature of this compound provides a playground for developing novel catalytic transformations. The interplay between the amino, bromo, and difluoromethyl groups can be strategically exploited.

Advanced Cross-Coupling Reactions: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future work should explore the scope and limitations of these reactions with sterically demanding or electronically challenging coupling partners, with the difluoromethyl group potentially modulating the reactivity of the C-Br bond. The resulting products could be precursors to complex molecules for various applications. ossila.com

Directed C-H Functionalization: The amino group can act as a directing group for ortho-C-H functionalization, enabling the introduction of new substituents adjacent to the amine. This would provide access to highly decorated aniline derivatives that are otherwise difficult to synthesize.

Catalysis Leveraging the CF2H Group: The difluoromethyl group is not merely a passive substituent. It can act as a weak hydrogen bond donor, influencing intermolecular interactions and conformational preferences. acs.org Research into catalytic systems that can activate or be influenced by the CF2H group could lead to new and unforeseen reactivity patterns.

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique electronic properties imparted by the difluoromethyl and bromo substituents make this compound an attractive scaffold for materials science and medicinal chemistry.

Organic Electronics: Structurally related compounds, such as derivatives of 4-bromo-2,6-difluoroaniline, have been used to synthesize hole-transporting materials for perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com The difluoromethyl group in this compound can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) of resulting materials. Future research should focus on synthesizing novel conjugated polymers and small molecules from this building block and evaluating their performance in electronic devices.

Medicinal Chemistry and Agrochemicals: Fluorinated anilines are privileged structures in drug discovery and crop protection. google.com The difluoromethyl group can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability. acs.org The bromoaniline scaffold is also a common feature in bioactive compounds. chemicalbook.com Systematic derivatization of this compound and subsequent biological screening could lead to the discovery of new therapeutic agents and pesticides.

Supramolecular Chemistry: The potential for hydrogen bonding from the amino and CF2H groups, combined with the possibility of halogen bonding from the bromine atom, makes this molecule an interesting candidate for designing self-assembling systems and functional supramolecular materials. ossila.com

Advanced Computational Modeling for Fluorinated Anilines and Complex Reaction Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules and reaction systems. For this compound, computational studies can provide deep insights and guide experimental work.

Thermochemical and Physicochemical Properties: Advanced computational methods, such as G3MP2B3, can be used to accurately predict thermochemical properties like enthalpies of formation, proton affinities, and bond dissociation enthalpies. nih.gov These calculations can help rationalize the compound's reactivity and stability.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of novel synthetic routes and catalytic transformations. This can help in understanding the role of catalysts, predicting regioselectivity, and optimizing reaction conditions. nih.gov

In Silico Design of Functional Materials: Computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new materials with desired electronic or photophysical properties. This approach can prioritize synthetic targets and reduce the need for extensive empirical screening.

Integration into Sustainable Chemistry Initiatives

Future research on this compound should align with the principles of green and sustainable chemistry.

Atom Economy and Waste Reduction: The development of synthetic pathways with high atom economy, minimizing the formation of byproducts, is crucial. This includes exploring catalytic C-H activation and addition reactions that avoid the use of stoichiometric activating or leaving groups.

Green Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This could involve the use of water, supercritical CO2, or bio-based solvents in synthetic and purification processes.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as photoredox catalysis which operates at ambient temperature, will contribute to the sustainability of producing and using this compound. acs.orgnih.gov The use of catalysis, in general, reduces the energy requirements of chemical transformations. nih.gov

Q & A

Q. How can its photophysical properties be leveraged in materials science?

- Methodological Answer : The bromine and CF₂H groups induce red-shifted fluorescence (λem ~450 nm in THF) due to extended conjugation. Use time-resolved fluorescence spectroscopy (TCSPC) to measure excited-state lifetimes (τ ~2–5 ns). Dope into OLEDs as a hole-transport layer; evaluate efficiency via EQE measurements at 100 cd/m² .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products